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Savory oil, summer variety - 8016-68-0

Savory oil, summer variety

Catalog Number: EVT-13523937
CAS Number: 8016-68-0
Molecular Formula: V68
Molecular Weight: 3464.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Scientific Classification:
    • Kingdom: Plantae
    • Clade: Tracheophytes
    • Clade: Angiosperms
    • Clade: Eudicots
    • Clade: Asterids
    • Order: Lamiales
    • Family: Lamiaceae
    • Genus: Satureja
    • Species: Satureja hortensis L.

Summer savory is commonly found in Mediterranean regions, with significant cultivation in Italy, Greece, and parts of North America .

Synthesis Analysis

Methods of Extraction

The essential oil from summer savory can be extracted using several methods:

  1. Hydrodistillation: This traditional method involves boiling the plant material in water. The steam carries the volatile compounds, which are then condensed back into liquid form. Although effective, this method can lead to the loss of some volatile compounds due to thermal degradation .
  2. Microwave-Assisted Hydrodistillation: This modern technique enhances extraction efficiency by using microwave energy to heat the plant material more uniformly, resulting in a shorter extraction time and reduced thermal degradation of sensitive compounds .
  3. Solvent Extraction: Involves using solvents like ethanol or methanol to dissolve the essential oils from the plant material. This method can yield higher concentrations of certain compounds compared to hydrodistillation .
  4. Supercritical Fluid Extraction: Utilizes supercritical carbon dioxide as a solvent to extract essential oils without high temperatures, preserving delicate compounds .

Technical Details

The extraction process typically involves:

  • Using dried aerial parts of Satureja hortensis.
  • Subjecting them to extraction methods for a specified duration (e.g., 4 hours for hydrodistillation).
  • Analyzing the resulting oil for its chemical composition using techniques like gas chromatography-mass spectrometry (GC-MS).
Molecular Structure Analysis

Structure

The primary constituents of summer savory oil include:

  • Carvacrol (C₁₀H₁₄O): A phenolic compound known for its antimicrobial properties.
  • Thymol (C₁₀H₁₄O): Another phenolic compound with similar properties.
  • γ-Terpinene (C₁₀H₁₄): A monoterpene hydrocarbon that contributes to the oil's aroma.

The molecular structure of carvacrol is characterized by a hydroxyl group attached to an aromatic ring, which is crucial for its biological activity.

Data

  • Molecular Weight: Carvacrol - 150.22 g/mol; Thymol - 150.22 g/mol.
  • Boiling Point: Carvacrol - 236 °C; Thymol - 168 °C.
Chemical Reactions Analysis

Reactions Involving Savory Oil Compounds

  1. Antioxidant Activity: The phenolic compounds in savory oil exhibit antioxidant properties by scavenging free radicals through hydrogen donation or electron transfer mechanisms.
  2. Antimicrobial Action: Carvacrol and thymol disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism involves interaction with membrane phospholipids.
  3. Flavor Enhancement: The volatile compounds contribute to flavor profiles in food products through interactions with taste receptors.

Technical Details

Research indicates that carvacrol can inhibit various bacteria strains, including Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative .

Mechanism of Action

The bioactive components in summer savory oil exert their effects primarily through:

  • Antioxidant Mechanism: By donating hydrogen atoms or electrons to neutralize free radicals.
  • Antimicrobial Mechanism: By integrating into microbial membranes, altering permeability and leading to cell death.

Data from studies reveal that carvacrol demonstrates significant antibacterial activity at concentrations as low as 0.1% against certain pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow to brown liquid.
  • Odor: Characteristic sharp phenolic scent reminiscent of oregano and thyme.
  • Density: Approximately 0.9 g/cm³.

Chemical Properties

  • Refractive Index: Varies depending on composition but typically around 1.5.
  • Solubility: Soluble in alcohols and oils but insoluble in water.

The essential oil typically contains about 0.5% to 1% volatile oil content derived from dried leaves .

Applications

Scientific Uses

  1. Food Industry: Used as a flavoring agent due to its aromatic properties.
  2. Pharmaceuticals: Explored for its antimicrobial and antioxidant properties.
  3. Cosmetics: Incorporated into formulations for its fragrance and potential skin benefits.
  4. Agriculture: Investigated for use as a natural pesticide due to its insecticidal properties.

Properties

CAS Number

8016-68-0

Product Name

Savory oil, summer variety

IUPAC Name

vanadium

Molecular Formula

V68

Molecular Weight

3464.02 g/mol

InChI

InChI=1S/68V

InChI Key

PXRSJMTUZXTNID-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V]

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